1-Nitrosoazepane-2-carboxylic acid
Description
The compound 1-Nitrosoazetidine-2-carboxylic acid (systematic name: (S)-1-Nitroso-2-azetidinecarboxylic acid) is a four-membered β-lactam derivative featuring a nitroso (-NO) group attached to the nitrogen atom of the azetidine ring and a carboxylic acid substituent at the C2 position . Its stereochemistry is critical, as the (S)-configuration at the C2 position distinguishes it from other stereoisomers. However, its instability under certain conditions (e.g., light or heat) necessitates careful handling in synthetic workflows .
Properties
CAS No. |
34436-01-6 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-nitrosoazepane-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c10-7(11)6-4-2-1-3-5-9(6)8-12/h6H,1-5H2,(H,10,11) |
InChI Key |
LORAZKFJUAJFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(N(CC1)N=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Nitrosoazetidine-2-carboxylic acid with analogous nitroso-substituted cyclic amino acids, focusing on structural features, reactivity, and applications. Key compounds include:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- 1-Nitrosoazetidine-2-carboxylic acid : The strained four-membered azetidine ring enhances electrophilic reactivity at the nitroso group, facilitating nucleophilic attacks. However, the ring strain also contributes to thermal instability compared to larger analogs like N-Nitroso-L-proline .
- N-Nitroso-L-proline: The five-membered proline ring offers greater stability, enabling its use in metabolic studies.
- No experimental data is available to confirm this .
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